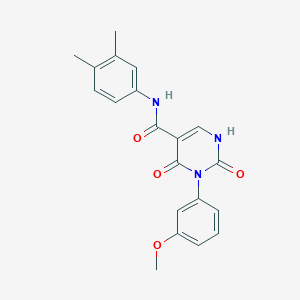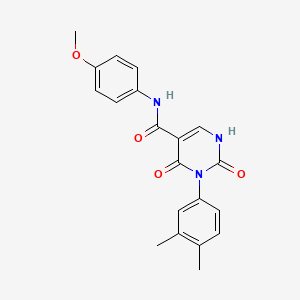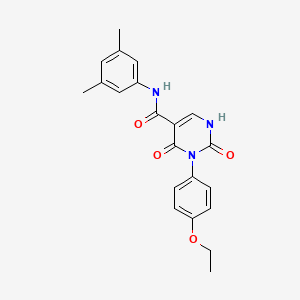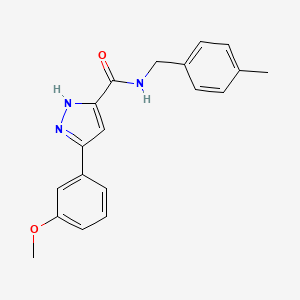
N1-(2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)-N2-(pyridin-4-ylmethyl)oxalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(4-Phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl]-N’-[(pyridin-4-yl)methyl]ethanediamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of a phenylpiperazine moiety, which is known for its diverse biological activities, and pyridine rings, which are common in many pharmacologically active compounds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl]-N’-[(pyridin-4-yl)methyl]ethanediamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Phenylpiperazine Intermediate: This step involves the reaction of phenylhydrazine with ethylene oxide to form 1-phenylpiperazine.
Coupling with Pyridine Derivatives: The phenylpiperazine intermediate is then reacted with 3-bromopyridine and 4-bromopyridine under basic conditions to form the corresponding pyridine-substituted piperazine derivatives.
Amidation Reaction: The final step involves the reaction of the pyridine-substituted piperazine derivatives with ethylenediamine under dehydrating conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
化学反应分析
Types of Reactions
N-[2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl]-N’-[(pyridin-4-yl)methyl]ethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the pyridine rings to piperidine rings.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine rings, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, alkyl halides.
Major Products
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced derivatives with piperidine rings.
Substitution: Substituted derivatives with various alkyl or aryl groups.
科学研究应用
N-[2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl]-N’-[(pyridin-4-yl)methyl]ethanediamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-[2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl]-N’-[(pyridin-4-yl)methyl]ethanediamide involves its interaction with specific molecular targets, such as enzymes and receptors. The phenylpiperazine moiety is known to interact with serotonin receptors, while the pyridine rings can interact with various enzymes. These interactions can modulate the activity of these targets, leading to the compound’s biological effects.
相似化合物的比较
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: Used in the treatment of leukemia.
JNJ-31020028: A Y2 receptor antagonist.
Uniqueness
N-[2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl]-N’-[(pyridin-4-yl)methyl]ethanediamide is unique due to its specific combination of phenylpiperazine and pyridine moieties, which confer distinct biological activities and potential therapeutic applications.
属性
分子式 |
C25H28N6O2 |
|---|---|
分子量 |
444.5 g/mol |
IUPAC 名称 |
N'-[2-(4-phenylpiperazin-1-yl)-2-pyridin-3-ylethyl]-N-(pyridin-4-ylmethyl)oxamide |
InChI |
InChI=1S/C25H28N6O2/c32-24(28-17-20-8-11-26-12-9-20)25(33)29-19-23(21-5-4-10-27-18-21)31-15-13-30(14-16-31)22-6-2-1-3-7-22/h1-12,18,23H,13-17,19H2,(H,28,32)(H,29,33) |
InChI 键 |
VGOVZNMRHFHUDQ-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1C2=CC=CC=C2)C(CNC(=O)C(=O)NCC3=CC=NC=C3)C4=CN=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-{2,5-dioxo-1-phenyl-3-[2-(pyridin-4-yl)ethyl]imidazolidin-4-yl}-N-(4-propoxyphenyl)acetamide](/img/structure/B11290678.png)
![3-butyl-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one](/img/structure/B11290691.png)

![N-(3-isopropoxypropyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B11290706.png)


![3-(4-chlorophenyl)-8-(4-phenylpiperazine-1-carbonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B11290718.png)



![1-Benzyl-7'-methoxy-2'-(5-methyl-2-furyl)-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B11290732.png)
![N-(2,4-dimethylphenyl)-2-(2-ethyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide](/img/structure/B11290738.png)
